molecular formula C19H27NO2 B11789519 tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Katalognummer: B11789519
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: RSBQPXRPROFCJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with a complex bicyclic structure. It is known for its applications in the synthesis of various pharmaceutical compounds and its role in scientific research. The compound’s unique structure allows it to interact with different biological targets, making it valuable in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: Studying its interactions with biological targets and its potential as a drug candidate.

    Medicine: Developing pharmaceutical compounds for the treatment of diseases such as cancer and neurological disorders.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate stands out due to its unique bicyclic structure and the presence of the o-tolyl group. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C19H27NO2

Molekulargewicht

301.4 g/mol

IUPAC-Name

tert-butyl 3-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C19H27NO2/c1-13-7-5-6-8-17(13)14-11-15-9-10-16(12-14)20(15)18(21)22-19(2,3)4/h5-8,14-16H,9-12H2,1-4H3

InChI-Schlüssel

RSBQPXRPROFCJX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2CC3CCC(C2)N3C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.